molecular formula C7H7N3O2 B1170848 Infliximab CAS No. 170277-31-3

Infliximab

Número de catálogo: B1170848
Número CAS: 170277-31-3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Infliximab, is a monoclonal antibody that plays a pivotal role in the treatment of various autoimmune diseases. It is classified as a tumor necrosis factor-alpha (TNF-α) inhibitor, specifically designed to target and neutralize TNF-α, a cytokine involved in systemic inflammation. By blocking TNF-α, this compound helps reduce inflammation and manage symptoms associated with chronic inflammatory conditions such as Crohn's disease and rheumatoid arthritis[].

This compound was first approved by the FDA on August 24, 1998, marking a significant milestone in the field of immunology as it was thefirst monoclonal antibody approved for treating chronic conditions[]. Over the years, it has expanded its therapeutic applications beyond Crohn's disease to include ulcerative colitis, rheumatoid arthritis, and other immune-mediated inflammatory diseases. The development of biosimilars like Inflectra and Remsima has also emerged as an important aspect of its evolution, providing more accessible treatment options for patients[].

Mecanismo De Acción

Infliximab functions by binding to both soluble and membrane-bound forms of TNF-α with high affinity. This binding disrupts the interaction between TNF-α and its receptors, effectively blocking its pro-inflammatory effects. By inhibiting TNF-α, this compound reduces the activation of downstream inflammatory pathways, leading to decreased infiltration of immune cells into inflamed tissues and lowering levels of other pro-inflammatory cytokines such as interleukin-1 (IL-1) and IL-6. This mechanism is crucial in managing conditions characterized by excessive inflammation [].

Aplicaciones Científicas De Investigación

Infliximab is utilized in treating several chronic inflammatory diseases:

Crohn's Disease: Helps manage symptoms and induce remission.

Ulcerative Colitis: Reduces inflammation in the colon.

Rheumatoid Arthritis: Alleviates joint inflammation and damage.

Ankylosing Spondylitis: Addresses spinal inflammation.

Psoriatic Arthritis: Reduces joint pain and skin lesions.

Severe Plaque Psoriasis: Improves skin condition significantly.

Each application leverages this compound’s ability to inhibit TNF-α, thereby providing relief from symptoms associated with these debilitating conditions [].

Biosimilars and Their Role in Treatment

Biosimilars like Inflectra have been developed as alternatives to this compound, offering similar therapeutic benefits at potentially lower costs. These products are crucial for expanding access to treatment while maintaining safety and efficacy standards established by the original formulation [].

Biochemical Properties

Numerous clinical trials have demonstrated the efficacy of Infliximab across various indications. For instance, studies have shown significant improvement rates in patients with Crohn's disease compared to placebo groups[][]. Long-term follow-ups indicate that many patients achieve remission or substantial symptom relief, highlighting the drug's effectiveness in managing chronic inflammatory diseases.

Common Problem

What is Infliximab used for?

This compound is primarily used to treat autoimmune conditions such as Crohn's disease, ulcerative colitis, rheumatoid arthritis, ankylosing spondylitis, psoriatic arthritis, and severe plaque psoriasis.

How does this compound work in the body?

It works by binding to TNF-α, blocking its action and reducing inflammation associated with various autoimmune diseases.

What are the differences between this compound and its biosimilars?

Biosimilars are designed to be highly similar to the original product but may differ slightly in structure or formulation;  however, they are required to demonstrate comparable efficacy and safety profiles.

How is this compound administered?

It is administered via intravenous infusion typically over one to two hours.

What should patients know before starting this compound?

Patients should be aware of necessary pre-treatment screenings for infections and understand the importance of adhering to their infusion schedule for optimal results.

Propiedades

Número CAS

170277-31-3

Fórmula molecular

C7H7N3O2

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.